1-Bromo-2-méthoxycyclohexane

Vue d'ensemble

Description

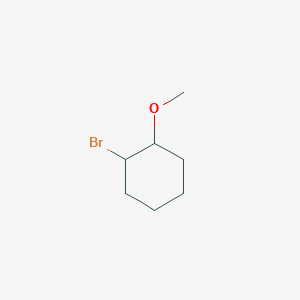

1-Bromo-2-methoxycyclohexane is an organic compound with the molecular formula C7H13BrO It is a derivative of cyclohexane, where a bromine atom and a methoxy group are substituted at the first and second positions, respectively

Applications De Recherche Scientifique

1-Bromo-2-methoxycyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxycyclohexane can be synthesized through the bromination of 2-methoxycyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for 1-Bromo-2-methoxycyclohexane are not extensively documented, the general approach involves large-scale bromination reactions using appropriate safety and environmental controls to manage the use of bromine and organic solvents.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-methoxycyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can target the bromine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile, or 2-methoxycyclohexylamine.

Elimination: Formation of methoxycyclohexene.

Oxidation: Formation of 2-methoxycyclohexanone.

Reduction: Formation of cyclohexane derivatives.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-methoxycyclohexane involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

1-Bromo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.

1-Bromo-2-chlorocyclohexane: Contains a chlorine atom instead of a methoxy group.

1-Bromo-2-fluorocyclohexane: Contains a fluorine atom instead of a methoxy group.

Uniqueness: 1-Bromo-2-methoxycyclohexane is unique due to the presence of both a bromine atom and a methoxy group, which impart distinct chemical properties and reactivity patterns. The methoxy group provides electron-donating effects, while the bromine atom serves as a good leaving group in substitution reactions, making this compound versatile in synthetic applications.

Activité Biologique

1-Bromo-2-methoxycyclohexane (BMC) is an organic compound with the molecular formula CHBrO. This compound, characterized by a bromine atom at the first position and a methoxy group (-OCH) at the second position of the cyclohexane ring, has garnered interest in various fields due to its unique chemical properties and potential biological activities.

The presence of both a bromine atom and a methoxy group endows 1-bromo-2-methoxycyclohexane with distinctive reactivity patterns. The bromine atom acts as an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. The methoxy group, being an electron-donating substituent, enhances the nucleophilicity of adjacent sites on the cyclohexane ring. These properties make BMC a valuable intermediate in organic synthesis and a candidate for biological activity studies.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-methylcyclohexane | Methyl group instead of methoxy | Lacks electron-donating effect from methoxy group |

| 1-Bromo-2-chlorocyclohexane | Chlorine atom instead of methoxy | Different reactivity due to chlorine's leaving ability |

| 1-Bromo-2-fluorocyclohexane | Fluorine atom instead of methoxy | Fluorine's electronegativity affects reactivity |

Biological Activity

Research on the biological activity of 1-bromo-2-methoxycyclohexane is limited, but preliminary findings suggest it may interact with biological molecules, influencing cellular processes. Its electrophilic nature allows it to react with nucleophilic sites in biological macromolecules, potentially leading to pharmacological applications. Studies are ongoing to evaluate its effects on enzyme activity and cellular signaling pathways.

The exact mechanism of action for BMC in biological systems remains poorly defined. However, its ability to undergo nucleophilic substitution and elimination reactions positions it as a potential candidate for drug development. The bromine atom facilitates these reactions, while the methoxy group can participate in various transformations that may affect biological targets.

Case Studies and Research Findings

- Electrophilic Interactions : Research indicates that BMC can interact with various nucleophiles, resulting in significant transformations. For instance, when treated with sodium diisopropylamide (NaDA) in tetrahydrofuran (THF), BMC undergoes elimination to yield 1-methoxycyclohexene as the major product .

- Reactivity with Biological Molecules : Studies have shown that vicinal haloethers like BMC exhibit substrate-dependent reactivities that could lead to the formation of biologically relevant compounds such as enol ethers . This suggests potential applications in synthetic biology and medicinal chemistry.

- Synthetic Applications : BMC serves as an intermediate in organic synthesis, where its unique reactivity can be harnessed to create more complex molecules with potential biological activity.

Propriétés

IUPAC Name |

1-bromo-2-methoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMAOHYUXAZIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302977 | |

| Record name | 1-Bromo-2-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24618-31-3 | |

| Record name | NSC155566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reactivity of 1-bromo-2-methoxycyclohexane with sodium diisopropylamide (NaDA)?

A1: [] When treated with sodium diisopropylamide (NaDA) in tetrahydrofuran (THF), trans-1-bromo-2-methoxycyclohexane undergoes an elimination reaction to yield 1-methoxycyclohexene as the major product. This suggests that NaDA acts as a strong base, abstracting a proton from the cyclohexane ring and leading to the formation of a double bond with the simultaneous departure of the bromide ion.

Q2: How does the reactivity of 1-bromo-2-methoxycyclohexane differ from trans-1-bromo-2-methoxycyclooctane under similar reaction conditions?

A2: [] Interestingly, while trans-1-bromo-2-methoxycyclohexane yields 1-methoxycyclohexene upon reaction with NaDA, trans-1-bromo-2-methoxycyclooctane provides dimeric products. These products are consistent with the formation and subsequent dimerization of cycloocta-1,2-diene (cyclic allene). This difference in reactivity highlights the influence of ring size on the reaction pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.